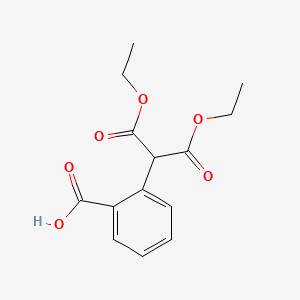
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester is an organic compound with the molecular formula C14H16O6. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a 2-carboxyphenyl group and two ethyl ester groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester can be synthesized through the esterification of propanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-carboxyphenylacetic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its structural properties.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group may also interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanedioic acid, 2-propenyl-, diethyl ester
- Malonic acid, diethyl ester
- Propanedioic acid, 2-(2-carboxyphenyl)-, 1,3-dimethyl ester
Uniqueness
Propanedioic acid, (2-carboxyphenyl)-, 1,3-diethyl ester is unique due to the presence of the 2-carboxyphenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
52962-28-4 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-(1,3-diethoxy-1,3-dioxopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C14H16O6/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h5-8,11H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
YGWJUHHTFAOCSU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14636389.png)
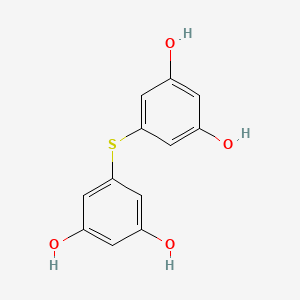
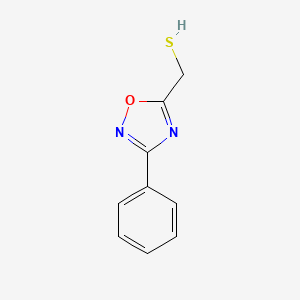
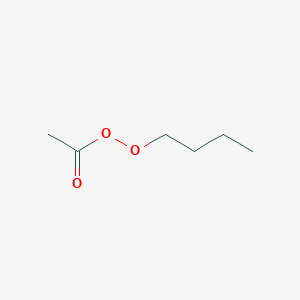

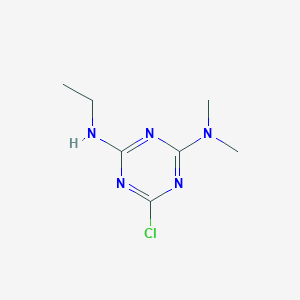
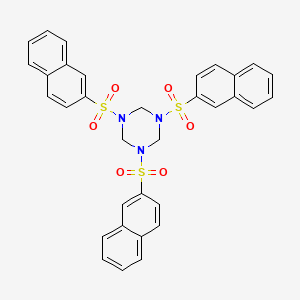
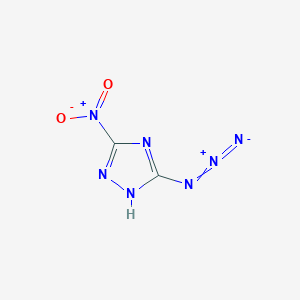
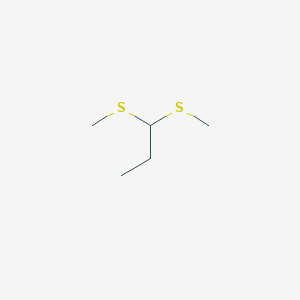

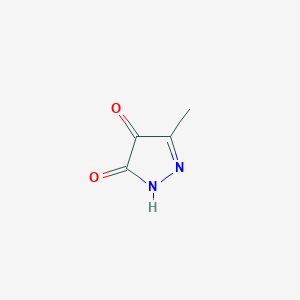
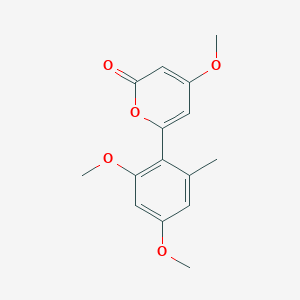
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
